(S)-(-)-2-Methyl-1-butanol (S)-(-)-2-Methyl-1-butanol rest mainly 3-methyl-1-butanol
(S)-2-methylbutan-1-ol is the (S)-enantiomer of 2-methylbutan-1-ol. It is an enantiomer of a (R)-2-methylbutan-1-ol.
Brand Name: Vulcanchem
CAS No.: 1565-80-6
VCID: VC20887685
InChI: InChI=1S/C5H12O/c1-3-5(2)4-6/h5-6H,3-4H2,1-2H3/t5-/m0/s1
SMILES: CCC(C)CO
Molecular Formula: C5H12O
Molecular Weight: 88.15 g/mol

(S)-(-)-2-Methyl-1-butanol

CAS No.: 1565-80-6

Cat. No.: VC20887685

Molecular Formula: C5H12O

Molecular Weight: 88.15 g/mol

* For research use only. Not for human or veterinary use.

(S)-(-)-2-Methyl-1-butanol - 1565-80-6

Specification

Description rest mainly 3-methyl-1-butanol
(S)-2-methylbutan-1-ol is the (S)-enantiomer of 2-methylbutan-1-ol. It is an enantiomer of a (R)-2-methylbutan-1-ol.
CAS No. 1565-80-6
Molecular Formula C5H12O
Molecular Weight 88.15 g/mol
IUPAC Name (2S)-2-methylbutan-1-ol
Standard InChI InChI=1S/C5H12O/c1-3-5(2)4-6/h5-6H,3-4H2,1-2H3/t5-/m0/s1
Standard InChI Key QPRQEDXDYOZYLA-YFKPBYRVSA-N
Isomeric SMILES CC[C@H](C)CO
SMILES CCC(C)CO
Canonical SMILES CCC(C)CO

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